An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates computational predictions with established experimental protocols for analogous compounds, offering a robust framework for its synthesis, characterization, and evaluation.
Introduction: The Significance of the Pyridine N-Oxide Moiety
Pyridine N-oxides are a fascinating class of compounds that have garnered considerable attention in pharmaceutical and materials science.[1][2][3] The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic and steric properties. This modification can lead to enhanced aqueous solubility, modulated pharmacokinetic profiles, and unique reactivity, making it a valuable strategic tool in drug design.[3] The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, serves as a foundational scaffold in the synthesis of various biologically active molecules.[4][5] Its N-oxide derivative is therefore a compound of significant interest for exploring new chemical space and developing novel therapeutic agents.
Synthesis and Structural Elucidation
The targeted synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide can be achieved through the direct oxidation of its parent pyridine, 6,7-Dihydro-5H-cyclopenta[b]pyridine (also known as 2,3-Cyclopentenopyridine). Established methods for the N-oxidation of pyridines include the use of peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[6][7]
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide.
Successful synthesis would be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify the molecular structure and purity.
Physicochemical Properties: A Blend of Computational and Experimental Approaches
The following sections detail the key physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. Where experimental data is unavailable, computationally predicted values are provided, supplemented by detailed protocols for their experimental determination.
Molecular and Structural Data
A summary of the core molecular properties is presented in the table below. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | PubChem |
| Molecular Weight | 135.16 g/mol | PubChem |
| Exact Mass | 135.068413911 Da | PubChem |
| IUPAC Name | 1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | PubChem |
| CAS Number | 90685-58-8 | PubChem |
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. The N-oxide moiety is expected to increase the aqueous solubility compared to the parent pyridine.
Experimental Protocol for Aqueous Solubility Determination:
A reliable method for determining aqueous solubility is the shake-flask method.[8]
Caption: Experimental workflow for determining aqueous solubility.
For non-aqueous solubility, a similar protocol can be followed using various organic solvents relevant to pharmaceutical processing (e.g., ethanol, DMSO, dichloromethane). A qualitative assessment involves observing the dissolution of a small amount of the compound in the solvent.[9][10]
Acidity/Basicity (pKa)
The pKa of the conjugate acid of the N-oxide is a key determinant of its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Pyridine N-oxides are generally weak bases.[11]
Predicted pKa: While a specific predicted value for this molecule is not available, the pKa of pyridine N-oxide itself is around 0.79.[12] The fused cyclopentane ring is not expected to dramatically alter this value.
Experimental Protocol for pKa Determination:
Potentiometric titration or UV-Vis spectrophotometry are common methods for pKa determination. NMR spectroscopy can also be employed.[13]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall drug-like properties.
Predicted LogP (XLogP3): 0.5 (Computationally derived from PubChem)
Experimental Protocol for LogP Determination:
The shake-flask method is the gold standard for LogP determination.[8][14] HPLC-based methods can also provide a rapid estimation.[14][15][16]
Caption: Experimental workflow for LogP determination.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different conditions.
Predicted Values: Specific predicted values for melting and boiling points are not available. For context, the parent compound, pyridine N-oxide, has a melting point of 62-66°C and a boiling point of approximately 270°C.[7]
Experimental Protocol for Melting Point Determination:
The melting point of a solid can be determined using a capillary melting point apparatus.[17][18][19][20]
Caption: Workflow for melting point determination.
Boiling Point Determination: If the compound is a liquid at room temperature or can be safely heated to its boiling point without decomposition, standard distillation or micro boiling point methods can be used.[18][19]
Stability
N-oxide compounds can exhibit instability under certain conditions, which is a critical consideration during synthesis, purification, storage, and formulation.[21]
Potential Stability Issues:
-
Thermal Decomposition: N-oxides can be prone to decomposition at elevated temperatures.[21]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.[22]
-
Reduction: The N-oxide moiety can be reduced back to the parent pyridine in the presence of reducing agents or certain biological systems.[23]
-
pH-Dependent Hydrolysis: While generally stable, extreme pH conditions could potentially lead to degradation, especially if other susceptible functional groups are present.[22]
Recommendations for Handling and Storage:
-
Store in a cool, dark, and dry place.
-
Use amber vials to protect from light.
-
Avoid exposure to high temperatures and strong reducing agents.
-
For long-term storage of solutions, consider freezing at -20°C or -80°C.[23]
Experimental Protocol for Stability Assessment:
A forced degradation study is essential to understand the stability profile of the compound.
Caption: Workflow for a forced degradation study.
Potential Biological Significance
While direct biological activity data for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is not currently available, the broader class of cyclopenta[b]pyridine derivatives has shown promise in various therapeutic areas. For instance, related analogs have been investigated as sigma-1 receptor antagonists for the treatment of pain and have shown potential as anticancer agents.[24][25] The introduction of the N-oxide functionality could modulate the activity, selectivity, and pharmacokinetic properties of these parent scaffolds, making 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide a compelling candidate for further biological evaluation.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, addressing the current lack of direct experimental data by integrating computational predictions with established experimental methodologies. The provided protocols offer a clear roadmap for the synthesis, characterization, and evaluation of this promising compound. Further experimental investigation is warranted to validate the predicted properties and to fully explore the biological potential of this intriguing heterocyclic N-oxide.
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